molecular formula C12H16O B8577865 1-Ethenyl-4-(2-methoxypropan-2-yl)benzene CAS No. 140220-95-7

1-Ethenyl-4-(2-methoxypropan-2-yl)benzene

Cat. No.: B8577865
CAS No.: 140220-95-7
M. Wt: 176.25 g/mol
InChI Key: OWPWSBGKGZKSNX-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(2-methoxypropan-2-yl)benzene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

140220-95-7

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-ethenyl-4-(2-methoxypropan-2-yl)benzene

InChI

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)12(2,3)13-4/h5-9H,1H2,2-4H3

InChI Key

OWPWSBGKGZKSNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4.10 g of 1-(1-hydroxy-1-methylethyl)-4ethenyl-benzene in 25 ml of dry tetrahydrofuran containing 7 g of iodomethane was heated to 40°-50° C. and treated portionwise in a dry atmosphere with 1 g of a sodium hydride dispersion (60% NaH in mineral oil) under rapid stirring. Reaction was accompanied by evolution of hydrogen. Once the addition was complete stirring was continued for another 30 minutes. The cooled mixture was then poured into water and extracted with ether. The organic phase was then washed with brine, dried over magnesium sulfate and evaporated to yield a crude product which was purified by preparative HPLC using ethyl acetate-hexane as the eluent to afford 2.25 g (51%) of the desired methyl ether.
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Yield
51%

Synthesis routes and methods II

Procedure details

The following examples show that conjugated diene units can also be incorporated in butyl elastomers by carbocationic copolymerization with isobutylene. Technical grade (80%) alloocimene, (2,6-dimethyl-2,4,6-octatriene) of 95.6% actual purity level which was purchased from Aldrich and dried by column chromatography using aluminum oxide (neutral, Brockmann I activity (Aldrich) and degassed by freeze-pump-thaw technique. Isobutylene (IB), 99% purity and methyl chloride (MeCl), 99.5% purity (Matheson TRIGAS) were condensed from gas phase after drying it by passing through a column filled with BaO/CaCl2. Hexane(s) (Mallinckrodt Chemicals with 98.5% minimum purity) was freshly distilled off CaH2 (Aldrich). Di-tert-butylpyridine (DtBP, 97%, TIC), N,N-Dimethyl acetamide (DMA, 99.8%, anhydrous, Aldrich) and titanium tetrachloride (TiCl4, 99.9%, Aldrich) were used as received. p-Vinylcumyl methyl ether (inimer) was synthesized based on the procedure described in (C. Paulo, J. E. Puskas, Macromolecules 2001, 34, 734-739). It was purified by column chromatography using neutral Brockmann activity I alumina (Aldrich) and n-pentane. 2-Chloro-2,4,4-trimethylpentane (TMPCl) was made by hydrochlorination of 2,4,4-trimethylpent-1-ene (TMP-1, Acros). After completion of the reaction, solution was neutralized by the slow addition of sodium bicarbonate, dried over CaH2 and filtered. It was degassed with freeze-pump-thaw cycles.
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